molecular formula C19H34N2O2 B11155760 N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide

N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide

Cat. No.: B11155760
M. Wt: 322.5 g/mol
InChI Key: JAZOWWFLUNQEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions.

    Attachment of the Dimethylbutanoyl Group: This step involves acylation reactions to attach the dimethylbutanoyl group to the piperidine ring.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). This leads to elevated levels of EETs, which have vasodilatory and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit soluble epoxide hydrolase with high specificity and potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H34N2O2/c1-4-19(2,3)18(23)21-13-11-15(12-14-21)17(22)20-16-9-7-5-6-8-10-16/h15-16H,4-14H2,1-3H3,(H,20,22)

InChI Key

JAZOWWFLUNQEQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CCCCCC2

Origin of Product

United States

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